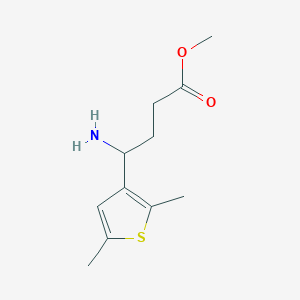
Methyl 4-amino-4-(2,5-dimethylthiophen-3-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-4-(2,5-dimethylthiophen-3-yl)butanoate is a chemical compound with the molecular formula C11H17NO2S. It contains a thiophene ring system, which is a privileged heterocycle composed of a five-membered ring containing sulfur as the heteroatom . Thiophene derivatives exhibit diverse properties and applications, including industrial chemistry, material science, and pharmacology.
Preparation Methods
Several synthetic routes lead to Methyl 4-amino-4-(2,5-dimethylthiophen-3-yl)butanoate. Notably, condensation reactions play a significant role in its synthesis:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives.
Paal–Knorr Reaction: Here, 1,4-dicarbonyl compounds react with phosphorus pentasulfide (PS) as a sulfurizing agent to form thiophene derivatives.
Chemical Reactions Analysis
Methyl 4-amino-4-(2,5-dimethylthiophen-3-yl)butanoate can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions contribute to its versatility.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potentially as a probe or ligand in biological studies.
Medicine: Investigating its pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial effects.
Industry: For example, it may serve as a corrosion inhibitor.
Mechanism of Action
The exact mechanism by which Methyl 4-amino-4-(2,5-dimethylthiophen-3-yl)butanoate exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare its properties and uniqueness to related thiophene-based molecules.
Properties
Molecular Formula |
C11H17NO2S |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
methyl 4-amino-4-(2,5-dimethylthiophen-3-yl)butanoate |
InChI |
InChI=1S/C11H17NO2S/c1-7-6-9(8(2)15-7)10(12)4-5-11(13)14-3/h6,10H,4-5,12H2,1-3H3 |
InChI Key |
DCYGTMHXERHTLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(CCC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















